molecular formula C18H20ClNO2S B144833 Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride CAS No. 125981-89-7

Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride

Cat. No. B144833
CAS RN: 125981-89-7
M. Wt: 349.9 g/mol
InChI Key: CYXKKYHEZIVSCU-UHFFFAOYSA-N
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Description

Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as doxepin hydrochloride and is a tricyclic antidepressant that has been used for the treatment of various psychiatric disorders. However, the focus of

Scientific Research Applications

Doxepin hydrochloride has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the investigation of the compound's mechanism of action. Doxepin hydrochloride has been shown to act as a potent antagonist of histamine H1 receptors, which are involved in the regulation of various physiological processes, including inflammation and immune response.

Mechanism Of Action

Doxepin hydrochloride exerts its effects by blocking the binding of histamine to H1 receptors, thereby reducing the activity of the histaminergic system. This mechanism of action has been implicated in the compound's potential therapeutic effects in various conditions, including allergies, insomnia, and anxiety disorders.
Biochemical and Physiological Effects:
Doxepin hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its histamine H1 receptor antagonism, the compound has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. This effect has been implicated in the compound's potential antidepressant and anxiolytic effects.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using doxepin hydrochloride in scientific research is its well-established mechanism of action and pharmacological profile. This allows researchers to design experiments that target specific physiological processes and investigate the compound's effects on these processes. However, one of the limitations of using doxepin hydrochloride is its potential for off-target effects, which can complicate data interpretation and limit the compound's utility in certain experiments.

Future Directions

There are several future directions for research on doxepin hydrochloride. One potential area of investigation is the compound's potential effects on the gut-brain axis, which is involved in the regulation of various physiological processes, including mood and behavior. Additionally, further research is needed to investigate the compound's potential therapeutic effects in various psychiatric and neurological disorders, including depression, anxiety, and insomnia. Finally, the development of more selective histamine H1 receptor antagonists may provide new opportunities for investigating the role of the histaminergic system in various physiological and pathological processes.

Synthesis Methods

Doxepin hydrochloride can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis of doxepin hydrochloride typically involves the reaction of dibenzo[b,f]thiepin-10(11H)-one with 2-(dimethylamino)ethanol in the presence of a catalyst and subsequent purification to obtain the hydrochloride salt.

properties

CAS RN

125981-89-7

Product Name

Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydrochloride

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

1-[2-(dimethylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride

InChI

InChI=1S/C18H19NO2S.ClH/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;/h3-9H,10-12H2,1-2H3;1H

InChI Key

CYXKKYHEZIVSCU-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl

Canonical SMILES

CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl

Other CAS RN

125981-89-7

synonyms

Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(dimethylamino)ethoxy)-, hydroch loride

Origin of Product

United States

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